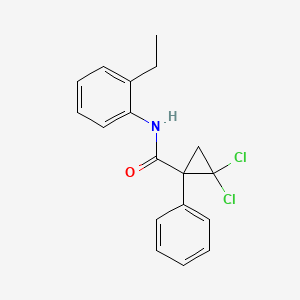
2-(1-piperidinyl)-3-(propylamino)naphthoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-piperidinyl)-3-(propylamino)naphthoquinone, also known as PPNQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPNQ is a naphthoquinone derivative that has a piperidine ring and a propylamino group attached to it. This compound has been found to exhibit various biological activities, making it a promising candidate for research and development.
科学研究应用
2-(1-piperidinyl)-3-(propylamino)naphthoquinone has been found to exhibit various biological activities, making it a promising candidate for research and development. It has been studied extensively for its potential applications in cancer therapy, as it has been found to inhibit the growth of cancer cells. This compound has also been investigated for its potential use as an anti-inflammatory and anti-oxidant agent. Additionally, this compound has been studied for its potential applications in the field of neuroscience, as it has been found to modulate the activity of ion channels.
作用机制
The mechanism of action of 2-(1-piperidinyl)-3-(propylamino)naphthoquinone is not fully understood, but it is believed to involve the modulation of ion channels. This compound has been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This inhibition results in the suppression of neuronal activity, which may contribute to the anti-inflammatory and anti-oxidant effects of this compound.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been found to exhibit anti-inflammatory and anti-oxidant effects, which may be beneficial in the treatment of various diseases. Additionally, this compound has been shown to modulate the activity of ion channels, which may have implications for the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of using 2-(1-piperidinyl)-3-(propylamino)naphthoquinone in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for cancer research. Additionally, this compound has been found to exhibit anti-inflammatory and anti-oxidant effects, which may be beneficial in the study of various diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been found to be cytotoxic at high concentrations.
未来方向
There are several future directions for research on 2-(1-piperidinyl)-3-(propylamino)naphthoquinone. One area of interest is the development of this compound derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the use of this compound in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
合成方法
2-(1-piperidinyl)-3-(propylamino)naphthoquinone can be synthesized by the reaction of 2-hydroxy-1,4-naphthoquinone with 1-piperidinecarboxaldehyde and propylamine in the presence of a catalyst. This reaction results in the formation of this compound as a yellow crystalline powder with a melting point of 165-167°C.
属性
IUPAC Name |
2-piperidin-1-yl-3-(propylamino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-2-10-19-15-16(20-11-6-3-7-12-20)18(22)14-9-5-4-8-13(14)17(15)21/h4-5,8-9,19H,2-3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMUUZTZKRLIOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)C2=CC=CC=C2C1=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5083324.png)
![(1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B5083326.png)

![5-{[(4-methoxyphenyl)amino]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5083346.png)

![1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5083350.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5083369.png)

![2-(4-chlorobenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5083393.png)

![1-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepan-5-one](/img/structure/B5083404.png)


![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5083430.png)
